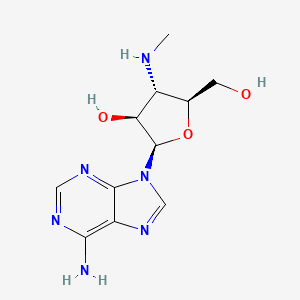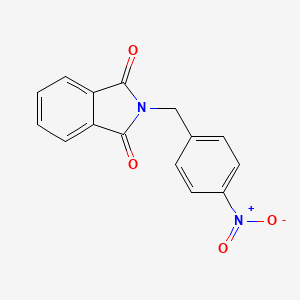![molecular formula C12H12N2O B1202346 2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE CAS No. 59156-98-8](/img/structure/B1202346.png)
2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE
描述
2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE is a heterocyclic compound that belongs to the class of beta-carbolines. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. It is structurally characterized by a fused pyridine and indole ring system, which imparts unique chemical properties.
作用机制
Target of Action
It’s known that many similar compounds interact with various receptors and enzymes in the body .
Mode of Action
It’s synthesized via Pd/Cu co-catalyzed oxidative tandem C–H aminocarbonylation and dehydrogenation . This process allows for the facile access to Strychnocarpine and its analogues by exploiting C2–H selective carbonylative indole functionalization .
Biochemical Pathways
The synthesis of strychnocarpine involves c–h functionalization, a powerful platform that has emerged in recent years, empowering rapid synthesis of complex natural products and enabling diversification of bioactive scaffolds based on natural product architectures .
Result of Action
It’s been noted that derivatives of strychnocarpine exhibit antiviral activity . This suggests that Strychnocarpine and
生化分析
Biochemical Properties
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of protein disulfide isomerase (PDI), an enzyme involved in protein folding and maintenance of cellular redox homeostasis . Additionally, this compound exhibits binding interactions with c-Met, a receptor tyrosine kinase implicated in cancer cell proliferation and survival . These interactions highlight the potential of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- as a therapeutic agent in oncology.
Cellular Effects
The effects of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 in a dose-dependent manner . This compound influences cell signaling pathways, including those mediated by c-Met, leading to reduced cell survival and increased apoptosis. Furthermore, it affects gene expression and cellular metabolism, contributing to its anti-cancer properties.
Molecular Mechanism
At the molecular level, 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- exerts its effects through several mechanisms. It binds to the active site of c-Met, inhibiting its kinase activity and downstream signaling pathways . This inhibition disrupts cancer cell proliferation and survival. Additionally, the compound’s interaction with PDI affects protein folding and cellular redox balance, further contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that it can induce sustained anti-proliferative effects on cancer cells, with minimal degradation observed . These findings underscore its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- vary with different dosages in animal models. At lower doses, it exhibits significant anti-cancer activity with minimal toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s metabolism affects its bioavailability and therapeutic efficacy, making it essential to understand these pathways for effective drug development.
Transport and Distribution
Within cells and tissues, 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target tissues . These interactions influence its localization and therapeutic effects, making it crucial to study its transport dynamics.
Subcellular Localization
The subcellular localization of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- affects its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with specific biomolecules to exert its effects . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, influencing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a beta-carboline derivative with reagents such as 3-chloroperoxybenzoic acid in a solvent like chloroform and ethanol . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indole or pyridine ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
- 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one
- 1,2,3,4-tetrahydronorharman-1-one
- 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-one
Uniqueness
2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. Its ability to inhibit PDI and its potential as an anticancer agent make it a compound of significant interest in medicinal chemistry .
属性
IUPAC Name |
2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-7-6-9-8-4-2-3-5-10(8)13-11(9)12(14)15/h2-5,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJBUERIDCPCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974581 | |
| Record name | 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59156-98-8 | |
| Record name | Strychnocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the structure-activity relationship (SAR) of strychnocarpine and related β-carbolines?
A2: Studies exploring the synthesis and serotonin-receptor activity of substituted 1-oxo-1,2,3,4-tetrahydro-β-carbolines, including strychnocarpine derivatives, revealed that all the tested compounds demonstrated low affinity for the serotonin receptor. [] This suggests that specific structural features within this class of compounds significantly influence their interaction with the serotonin receptor.
Q2: Are there efficient synthetic routes for strychnocarpine?
A3: Several synthetic approaches to strychnocarpine have been developed. One method utilizes a palladium-catalyzed intramolecular arylative carboxylation of allenes with CO2, leading to the formation of 3-substituted indole-2-carboxylic acids. These acids can be further transformed into strychnocarpine. [] Another strategy employs a PIDA/I2-mediated α- and β-C(sp3)-H bond dual functionalization of tertiary amines, enabling the synthesis of various natural products, including strychnocarpine. [] Additionally, a Pd/Cu cocatalyzed oxidative tandem C-H aminocarbonylation and dehydrogenation of tryptamines provides a convenient route to carbolinones, including strychnocarpine and its derivatives. []
Q3: Has the antiviral activity of strychnocarpine or its derivatives been investigated?
A4: Yes, research has explored the antiviral potential of strychnocarpine derivatives. A study demonstrated that visible-light-driven C-H oxidation of cyclic tertiary amines could be utilized to synthesize δ-lactams, which exhibited potent antiviral activity against human cytomegalovirus (HCMV). This method provides a sustainable route for preparing various Strychnocarpine alkaloid derivatives with potential antiviral applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


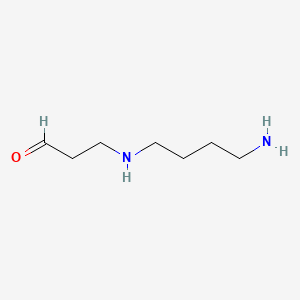
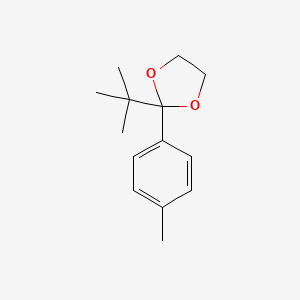
![7-[3-Hydroxy-5-[3-methoxy-4-methyl-8-[2-(2,4,5-trihydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl)butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1202266.png)
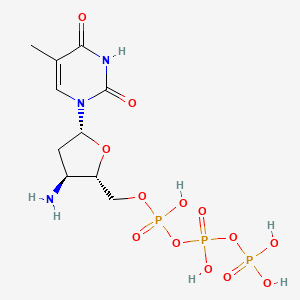
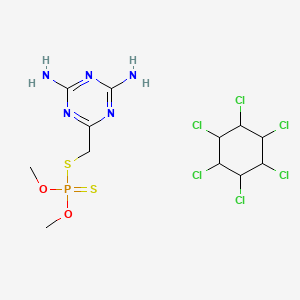
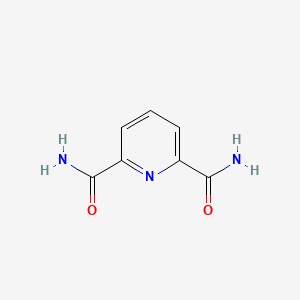
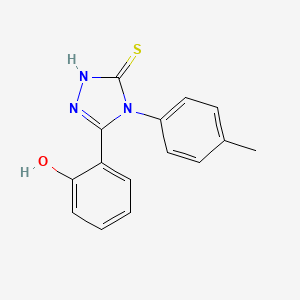


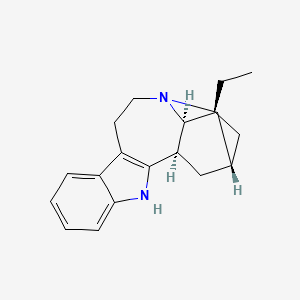
![5-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}-1,3,4-OXADIAZOLE-2-CARBOXAMIDE](/img/structure/B1202280.png)
![N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1202281.png)
